Cas no 2172087-85-1 (4-chloro-2-fluoro-6-methylbenzene-1-sulfonyl fluoride)

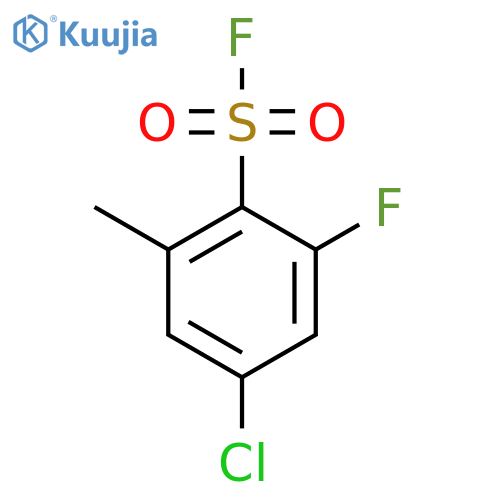

2172087-85-1 structure

商品名:4-chloro-2-fluoro-6-methylbenzene-1-sulfonyl fluoride

4-chloro-2-fluoro-6-methylbenzene-1-sulfonyl fluoride 化学的及び物理的性質

名前と識別子

-

- 4-chloro-2-fluoro-6-methylbenzene-1-sulfonyl fluoride

- EN300-1611981

- 2172087-85-1

-

- インチ: 1S/C7H5ClF2O2S/c1-4-2-5(8)3-6(9)7(4)13(10,11)12/h2-3H,1H3

- InChIKey: PSFSHDXAMHVKIA-UHFFFAOYSA-N

- ほほえんだ: ClC1C=C(C(=C(C)C=1)S(=O)(=O)F)F

計算された属性

- せいみつぶんしりょう: 225.9666846g/mol

- どういたいしつりょう: 225.9666846g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 275

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 42.5Ų

- 疎水性パラメータ計算基準値(XlogP): 2.8

4-chloro-2-fluoro-6-methylbenzene-1-sulfonyl fluoride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1611981-0.1g |

4-chloro-2-fluoro-6-methylbenzene-1-sulfonyl fluoride |

2172087-85-1 | 0.1g |

$804.0 | 2023-06-04 | ||

| Enamine | EN300-1611981-0.25g |

4-chloro-2-fluoro-6-methylbenzene-1-sulfonyl fluoride |

2172087-85-1 | 0.25g |

$840.0 | 2023-06-04 | ||

| Enamine | EN300-1611981-1.0g |

4-chloro-2-fluoro-6-methylbenzene-1-sulfonyl fluoride |

2172087-85-1 | 1g |

$914.0 | 2023-06-04 | ||

| Enamine | EN300-1611981-1000mg |

4-chloro-2-fluoro-6-methylbenzene-1-sulfonyl fluoride |

2172087-85-1 | 1000mg |

$871.0 | 2023-09-23 | ||

| Enamine | EN300-1611981-5000mg |

4-chloro-2-fluoro-6-methylbenzene-1-sulfonyl fluoride |

2172087-85-1 | 5000mg |

$2525.0 | 2023-09-23 | ||

| Enamine | EN300-1611981-5.0g |

4-chloro-2-fluoro-6-methylbenzene-1-sulfonyl fluoride |

2172087-85-1 | 5g |

$2650.0 | 2023-06-04 | ||

| Enamine | EN300-1611981-10.0g |

4-chloro-2-fluoro-6-methylbenzene-1-sulfonyl fluoride |

2172087-85-1 | 10g |

$3929.0 | 2023-06-04 | ||

| Enamine | EN300-1611981-100mg |

4-chloro-2-fluoro-6-methylbenzene-1-sulfonyl fluoride |

2172087-85-1 | 100mg |

$767.0 | 2023-09-23 | ||

| Enamine | EN300-1611981-250mg |

4-chloro-2-fluoro-6-methylbenzene-1-sulfonyl fluoride |

2172087-85-1 | 250mg |

$801.0 | 2023-09-23 | ||

| Enamine | EN300-1611981-0.05g |

4-chloro-2-fluoro-6-methylbenzene-1-sulfonyl fluoride |

2172087-85-1 | 0.05g |

$768.0 | 2023-06-04 |

4-chloro-2-fluoro-6-methylbenzene-1-sulfonyl fluoride 関連文献

-

Dinah R. Parker,Michael J. Pitcher,Peter J. Baker,Isabel Franke,Tom Lancaster,Stephen J. Blundell,Simon J. Clarke Chem. Commun., 2009, 2189-2191

-

Taku Shoji,Shuhei Sugiyama,Takanori Araki,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima,Masafumi Yasunami Org. Biomol. Chem., 2017,15, 3917-3923

-

Azusa Kondoh,Sho Ishikawa,Takuma Aoki Chem. Commun., 2016,52, 12513-12516

-

Amanda Laura Ibiapino,Rafael Cardoso Seiceira,Altivo Pitaluga, Jr.,Antonio Carlos Trindade,Fabio Furlan Ferreira CrystEngComm, 2014,16, 8555-8562

-

Ahmad Khoraamabadi-zad,Mohammad Azadmanesh,Roya Karamian,Mostafa Asadbegy,Maryam Akbari RSC Adv., 2014,4, 47721-47725

2172087-85-1 (4-chloro-2-fluoro-6-methylbenzene-1-sulfonyl fluoride) 関連製品

- 2680718-50-5(tert-butyl N-4-(2-bromophenoxy)-3-chlorophenylcarbamate)

- 1902939-04-1(2-methoxy-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide)

- 565207-38-7(N,N-diethyl-3-4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-ylbenzene-1-sulfonamide)

- 869354-99-4(2-(Dimethylaminomethylidene)amino-6-methoxylamino-9-(β-D-2-deoxyribofuranosyl)purine)

- 2228509-21-3({1-(2-fluoropyridin-3-yl)methylcyclopropyl}methanamine)

- 1038280-79-3(1-(2-bromophenyl)ethyl(3-methoxypropyl)amine)

- 681163-72-4(N-{4H-chromeno4,3-d1,3thiazol-2-yl}-3-(2,5-dioxopyrrolidin-1-yl)benzamide)

- 1223636-75-6(1-(5,6-Dichloropyridine-3-carbonyl)-5,7-difluoro-1,2,3,4-tetrahydroquinoline)

- 2227246-92-4(Fmoc-PEG12-NHS ester)

- 1443324-93-3(1-(2-propoxynaphthalen-1-yl)ethanol)

推奨される供給者

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量